molecular formula C7H15Cl2N3 B6155282 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride CAS No. 1431970-25-0

3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride

Cat. No.: B6155282
CAS No.: 1431970-25-0
M. Wt: 212.1
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H14N2·2HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with a suitable alkylating agent, followed by amination and subsequent conversion to the dihydrochloride salt. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or hydrazine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Scientific Research Applications

3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-4-yl)propan-1-amine
  • 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine
  • 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol

Uniqueness

3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the dihydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

1431970-25-0

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.1

Purity

95

Origin of Product

United States

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